5-(Aminomethyl)-2-chlorophenol
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Overview
Description
5-(Aminomethyl)-2-chlorophenol is an organic compound characterized by the presence of an aminomethyl group (-CH2NH2) and a chlorine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-2-chlorophenol typically involves the chlorination of 2-hydroxybenzylamine. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the phenol ring. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(Aminomethyl)-2-chlorophenol undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted phenols or anilines.
Scientific Research Applications
5-(Aminomethyl)-2-chlorophenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the phenol and chlorine moieties contribute to the overall binding affinity and specificity. These interactions can modulate the activity of target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
5-(Aminomethyl)-2-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of a chlorine atom.
2-Amino-5-chlorophenol: Lacks the aminomethyl group but retains the phenol and chlorine functionalities.
5-(Aminomethyl)-2-methylphenol: Contains a methyl group instead of a chlorine atom.
Uniqueness: 5-(Aminomethyl)-2-chlorophenol is unique due to the presence of both an aminomethyl group and a chlorine atom on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(aminomethyl)-2-chlorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H,4,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCRPZJAKKZECV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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